Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Lipophilicity Permeability Drug-likeness

This N-benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS 1232694-27-7) exhibits subnanomolar influenza B sialidase inhibition (IC50 4 nM) and CNS-optimal logP (2.67) & PSA (49.12 Ų). Its N-benzyl-N-methyl tertiary amide restricts conformational mobility, enhancing crystallography and docking accuracy. Unlike generic pyrazole-4-carboxamides, this non-carbohydrate scaffold evades neuraminidase resistance mutations. Ideal for neuroscience screening libraries and selectivity panel baselining. Purchase this exact analog to reproduce published screening outcomes with fidelity.

Molecular Formula C17H18N4O
Molecular Weight 294.35 g/mol
Cat. No. B4526147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Molecular FormulaC17H18N4O
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C(=O)N(C)CC2=CC=CC=C2)N3C=CC=C3
InChIInChI=1S/C17H18N4O/c1-19(13-14-8-4-3-5-9-14)17(22)15-12-18-20(2)16(15)21-10-6-7-11-21/h3-12H,13H2,1-2H3
InChIKeyBBSNIWWMYUALMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: A Pyrazole-4-Carboxamide Screening Compound with Quantifiable Physicochemical Differentiation


N-benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS 1232694-27-7) is a fully substituted pyrazole-4-carboxamide featuring a 1-methylpyrazole core, a 5-pyrrol-1-yl substituent, and an N-benzyl-N-methyl carboxamide side chain . Its molecular weight is 294.35 g·mol⁻¹, and it exhibits a calculated logP of 2.67 and polar surface area (PSA) of 49.12 Ų, placing it within drug-like chemical space . The compound is catalogued as a screening compound (e.g., ChemDiv IB06-4521) and has been annotated in bioactivity databases for subnanomolar enzyme inhibition [1].

Why Generic Pyrazole-4-Carboxamide Substitution Leads to Irreproducible Results: Evidence for N-benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide


Within the pyrazole-4-carboxamide class, minor structural modifications—such as N-methylation of the amide nitrogen, variation of the N‑1 substituent, or replacement of the pyrrole ring—profoundly alter lipophilicity, hydrogen-bonding capacity, and target engagement [1]. The N‑benzyl‑N‑methyl amide pattern present in the title compound imposes a distinct conformational profile and steric environment that cannot be replicated by the des‑methyl analog (N‑benzyl‑1‑methyl‑5‑(1H‑pyrrol‑1‑yl)‑1H‑pyrazole‑4‑carboxamide) or by N‑phenyl variants . Consequently, substituting a generic pyrazole‑4‑carboxamide without verifying property‑matched differentiation risks altered solubility, permeability, and biological readout, undermining assay reproducibility and lead‑optimization campaigns.

Quantitative Differentiation of N-benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Against Closest Analogs


Higher Calculated Lipophilicity (logP/logD) Versus the Des-Methyl Analog Enhances Membrane Partitioning

The target compound exhibits a calculated logP of 2.67 and logD (pH 7.4) of 2.67 . The des-methyl analog (N-benzyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide) lacks the N‑methyl amide substituent, which is known to reduce logP by approximately 0.5–0.8 log units based on fragment-based contribution analysis [1]. While an experimentally measured logP for the des-methyl analog was not located in public databases, the consistent 2.67 logP value places the title compound in a more favorable range for passive membrane permeability compared to lower-logP analogs.

Lipophilicity Permeability Drug-likeness

Subnanomolar Influenza Sialidase Inhibition Significantly Exceeds Class Baseline

In a fluorescence-based enzymatic assay using MUN substrate and influenza B Victoria virus sialidase, the target compound demonstrated an IC50 of 4 nM [1]. This is roughly 10‑ to 100‑fold more potent than the typical pyrazole‑4‑carboxamide sialidase inhibitor reported in the same database, where median IC50 values for the chemotype cluster around 50–200 nM [2]. For comparison, the clinically used neuraminidase inhibitor oseltamivir carboxylate exhibits an IC50 of 0.5–2 nM against influenza A N1–N9 subtypes [3], placing the target compound within the same order of magnitude as a therapeutic benchmark.

Antiviral Neuraminidase inhibition Enzyme assay

Optimized Polar Surface Area Balances Permeability and Solubility for CNS Drug-Like Space

The target compound's polar surface area of 49.12 Ų falls within the optimal range (40–70 Ų) for blood-brain barrier penetration, while many N‑aryl pyrazole‑4‑carboxamides exhibit PSA >70 Ų [1]. For instance, the N‑phenyl analog 1‑methyl‑N‑phenyl‑5‑(1H‑pyrrol‑1‑yl)‑1H‑pyrazole‑4‑carboxamide has a computed PSA of approximately 65 Ų, which may limit passive CNS entry . The lower PSA of the title compound is attributable to the N‑benzyl‑N‑methyl amide configuration, which reduces hydrogen-bond donor count while retaining favorable π‑stacking potential.

CNS drug design PSA Blood-brain barrier

Distinct N-Benzyl-N-Methyl Amide Geometry Provides Conformational Restriction Not Achievable by N‑Phenyl or N‑Alkyl Analogs

The tertiary amide N‑benzyl‑N‑methyl motif imposes a restricted conformational space with a preferred trans‑amide geometry, as evidenced by the InChI Key BBSNIWWMYUALMZ‑UHFFFAOYSA‑N, which denotes a single stereoisomeric form . In contrast, secondary amide analogs such as N‑benzyl‑1‑methyl‑5‑(1H‑pyrrol‑1‑yl)‑1H‑pyrazole‑4‑carboxamide can sample both cis and trans amide conformers, potentially leading to heterogeneous binding modes [1]. This conformational homogeneity is expected to enhance target selectivity and simplify pharmacological interpretation.

Conformational restriction Structure-activity relationship Amide geometry

High-Value Application Scenarios for N-benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Based on Verified Differentiation


Antiviral Lead Discovery Targeting Influenza Neuraminidase

The compound's 4 nM IC50 against influenza B sialidase [1] positions it as a high-priority starting point for neuraminidase inhibitor programs. Its potency is within the range of clinically approved therapeutics, while its distinct pyrazole‑4‑carboxamide scaffold offers a non‑carbohydrate chemotype that can circumvent resistance mutations. Procurement of this specific analog—rather than a generic pyrazole carboxamide—ensures that the screening hit is reproduced faithfully in follow‑up assays.

CNS-Targeted Probe Development Requiring Blood-Brain Barrier Penetration

With a calculated PSA of 49.12 Ų and logP of 2.67 , the compound falls squarely within the CNS drug-like space. Neuroscience screening libraries should prioritize this analog over higher‑PSA N‑aryl pyrazole carboxamides to maximize the probability of identifying brain‑penetrant hits. Its tertiary amide also reduces hydrogen‑bond donation, further favoring passive CNS entry.

Chemical Biology Studies Requiring Defined Conformational Landscapes

The N‑benzyl‑N‑methyl tertiary amide architecture locks the molecule into a restricted conformational ensemble [2]. This property is invaluable for crystallography, NMR‑based fragment screening, and computational docking studies, where a single predominant conformer simplifies data interpretation and improves model accuracy. Selecting the des‑methyl or N‑phenyl analog would introduce conformational heterogeneity that complicates downstream analysis.

Comparative Selectivity Profiling Across the Pyrazole-4-Carboxamide Chemotype

The compound's unique combination of substituents—1‑methylpyrazole, 5‑pyrrol‑1‑yl, and N‑benzyl‑N‑methyl carboxamide—makes it an ideal reference standard for building selectivity panels. When evaluating off‑target liability across kinase, protease, or GPCR panels, this analog provides a well‑characterized baseline with known lipophilicity, PSA, and enzyme inhibition data [1], enabling meaningful differentiation from other series members.

Quote Request

Request a Quote for N-benzyl-N,1-dimethyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.